molecular formula C18H22N4O3S2 B2908974 N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 1105250-02-9

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2908974
CAS No.: 1105250-02-9
M. Wt: 406.52
InChI Key: XLOZZCJYGGJNBH-UHFFFAOYSA-N
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Description

The compound N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic molecule featuring a thieno[3,4-c]pyrazole core substituted with a tetrahydrofuran-2-ylmethyl aminoethyl ketone group and a thiophen-2-yl acetamide moiety .

Properties

IUPAC Name

N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c23-16(7-13-4-2-6-27-13)20-18-14-10-26-11-15(14)21-22(18)9-17(24)19-8-12-3-1-5-25-12/h2,4,6,12H,1,3,5,7-11H2,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOZZCJYGGJNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and research findings related to its efficacy in various therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O3S2C_{18}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of 406.5 g/mol. Its structure features a thieno[3,4-c]pyrazole framework, which is known for its diverse biological activities. The presence of the tetrahydrofuran ring adds to its structural complexity and potential pharmacological properties.

1. Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study focusing on similar compounds demonstrated their ability to protect erythrocytes from oxidative damage induced by toxic agents like 4-nonylphenol in fish models. The results showed a marked reduction in erythrocyte malformations when treated with these derivatives compared to control groups, suggesting their potential as protective agents against oxidative stress .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound A12 ± 1.03
Thieno Compound B0.6 ± 0.16

2. Anti-inflammatory Properties

Thieno[3,4-c]pyrazole compounds have been reported to inhibit phosphodiesterase (PDE) enzymes selectively, which are implicated in inflammatory processes. This inhibition can lead to reduced inflammation and suggests potential applications in treating inflammatory diseases .

3. Antimicrobial and Anticancer Activities

The compound's structural characteristics position it as a candidate for antimicrobial and anticancer research. Pyrazole derivatives are known for their broad spectrum of biological activities, including antibacterial and antifungal effects. Preliminary studies suggest that modifications in the thieno[3,4-c]pyrazole framework can enhance these properties .

Case Studies and Research Findings

Several studies have explored the biological activity of thieno[3,4-c]pyrazole derivatives:

  • Erythrocyte Protection Study : In a controlled experiment involving Clarias gariepinus, thieno[3,4-c]pyrazole compounds were shown to significantly mitigate the adverse effects of toxins on red blood cells, highlighting their antioxidant potential .
  • Inhibition of Cancer Cell Lines : Research on related pyrazole compounds has indicated promising results in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Inflammatory Response Modulation : The anti-inflammatory effects observed in animal models suggest that these compounds could be developed into therapeutic agents for managing conditions such as arthritis and other inflammatory disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with several classes of bioactive molecules, particularly those containing thiophene, pyrazole, and acetamide functionalities. Key comparisons include:

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide

  • Structural Features: This analog replaces the thieno[3,4-c]pyrazole with a tetrahydrobenzothiophene ring and incorporates a pyrazine-thiadiazole hybrid structure.

Thiophene-Triazole Derivatives

  • Structural Features : Compounds such as N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides feature triazole-thioacetamide linkages instead of pyrazole-acetamide groups.
  • Biological Activity : Exhibited cytotoxicity against cancer cell lines, attributed to the triazole-thioether motif’s ability to disrupt redox balance .
  • Key Difference : The triazole ring enhances metabolic stability but may reduce hydrogen-bonding capacity compared to the pyrazole core in the target compound .

4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives

  • Structural Features : Synthesized via cyclization of thiazole precursors, these derivatives prioritize benzo[b]thiophene scaffolds.
  • Reactivity: The 2-amino group in these compounds undergoes acetylation or cyanomethylation, highlighting divergent synthetic pathways compared to the target compound’s ketone-functionalized side chain .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide Thieno[3,4-c]pyrazole Tetrahydrofuran-2-ylmethyl, Thiophen-2-yl Not reported
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide Tetrahydrobenzothiophene Pyrazine-thiadiazole Anti-inflammatory (in silico)
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides Triazole-thioacetamide Phenyl, methylpyrazole Cytotoxic
4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives Benzo[b]thiophene Acetyl/cyanomethyl groups Synthetic intermediate

Hydrogen Bonding and Crystallography

The tetrahydrofuran oxygen and pyrazole N-H groups in the target compound may form intermolecular hydrogen bonds, influencing its solid-state properties and bioavailability .

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